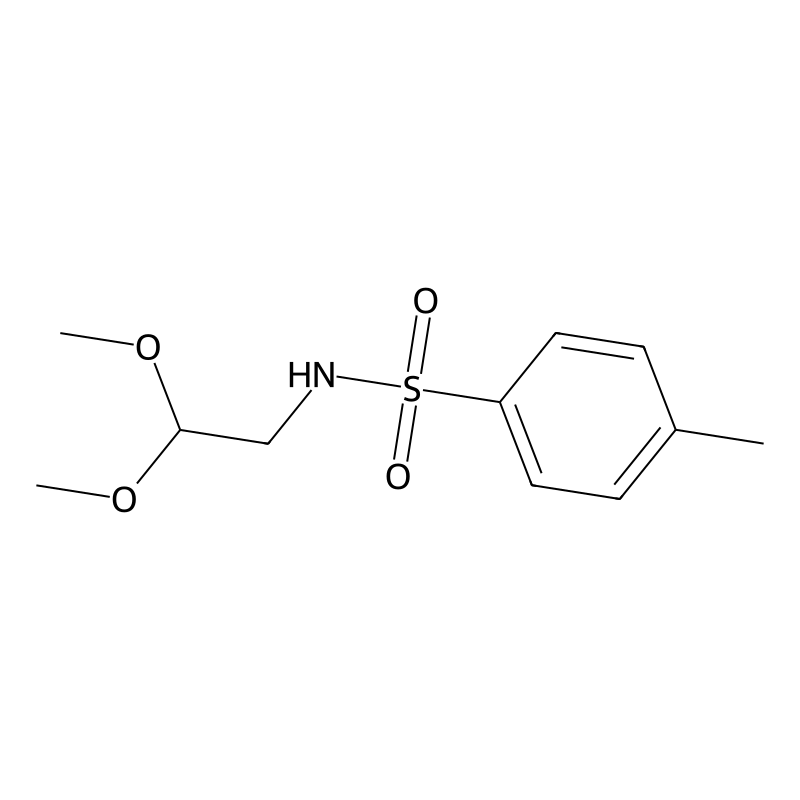N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biomedical Engineering
Organic Synthesis and Chemical Methodology
Application: The compound is used in the radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide.
Immobilization of Oligonucleotides
Method: Radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator, allowing the preparation of acetal containing water-soluble polymers.
Synthesis of Functional Polymers
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a 4-methyl group on the benzene ring and a dimethoxyethyl substituent. Its chemical formula is C₁₁H₁₇NO₄S, and it features a sulfonamide functional group, which is known for its biological activity and utility in pharmaceuticals. The compound's structure includes a sulfonyl group (–SO₂) attached to an amine, which contributes to its solubility and reactivity in various chemical environments .
- Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
- Acid-Base Reactions: The amine group can act as a base, allowing for protonation under acidic conditions.
- Formation of Sulfonamides: It can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine .
The synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves:
- Starting Materials: 4-Methylbenzenesulfonyl chloride and 2,2-dimethoxyethylamine.
- Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperatures to facilitate the formation of the sulfonamide bond.
- Purification: The product can be purified through recrystallization or chromatography methods to achieve high purity levels .
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new antibacterial agents.
- Chemical Biology: As a tool compound for studying enzyme inhibition mechanisms.
- Material Science: In polymer chemistry, sulfonamides can be used as crosslinking agents or modifiers due to their reactivity
Studies on the interactions of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action. Potential interactions include:
- Enzyme Binding: Investigating how it binds to target enzymes like carbonic anhydrase or bacterial dihydropteroate synthase.
- Drug-Receptor Interactions: Evaluating its affinity and selectivity towards specific biological receptors.
When compared to other sulfonamide derivatives, N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide showcases unique characteristics due to its specific substituents. Here are some similar compounds:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide | Contains dimethyl substitution on the phenyl ring | Different antibacterial profile |
| N-(benzyl)-4-methylbenzenesulfonamide | Benzyl group instead of dimethoxyethyl | Altered solubility and biological activity |
| N-(isopropyl)-4-methylbenzenesulfonamide | Isopropyl group providing steric hindrance | Potentially different enzyme interaction |
The unique combination of the dimethoxyethyl group and the 4-methyl substitution may influence its pharmacological properties compared to these other compounds.








